molecular formula C9H14N4O2 B1398154 [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 1374407-94-9

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Cat. No.: B1398154
CAS No.: 1374407-94-9
M. Wt: 210.23 g/mol
InChI Key: GDBFJYXIZREMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: is a compound that features a tetrazole ring attached to a cyclohexyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the cyclohexyl group and subsequent acetic acid functionalization. One common method for synthesizing tetrazole derivatives is through the [3+2] cycloaddition reaction between nitriles and sodium azide in the presence of a catalyst such as silica sulfuric acid . This reaction is carried out in a solvent like dimethylformamide (DMF) and yields the tetrazole ring with high efficiency.

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexyl group.

    Substitution: The compound can participate in substitution reactions where functional groups on the tetrazole or cyclohexyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the tetrazole or cyclohexyl ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in the design of biologically active molecules. It can mimic carboxylic acids in biological systems, enhancing the pharmacokinetic properties of drug candidates .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and anti-inflammatory effects .

Industry: Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid stands out due to its combination of a tetrazole ring with a cyclohexyl group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives.

Properties

IUPAC Name

2-[1-(tetrazol-1-yl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c14-8(15)6-9(4-2-1-3-5-9)13-7-10-11-12-13/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFJYXIZREMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
Reactant of Route 3
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
Reactant of Route 4
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
Reactant of Route 5
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
Reactant of Route 6
[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.